molecular formula C10H13NS B8386898 2-Allylsulfanyl-benzylamine

2-Allylsulfanyl-benzylamine

Cat. No.: B8386898
M. Wt: 179.28 g/mol
InChI Key: OKBPNKLAYDGTPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Allylsulfanyl-benzylamine is a benzylamine derivative featuring an allyl sulfide (-S-CH₂-CH=CH₂) substituent at the ortho position of the aromatic ring. This compound combines the reactivity of a primary amine with the versatile thioether group, making it valuable in organic synthesis and pharmaceutical intermediate design. The allyl sulfide moiety enables participation in click chemistry (e.g., thiol-ene reactions), while the benzylamine group contributes to nucleophilic and coordination properties. Applications span drug development, polymer chemistry, and agrochemicals, though its specific biological activity remains less characterized compared to analogues like 2-aminobenzamides .

Properties

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

(2-prop-2-enylsulfanylphenyl)methanamine

InChI

InChI=1S/C10H13NS/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6H,1,7-8,11H2

InChI Key

OKBPNKLAYDGTPT-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=CC=CC=C1CN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below contrasts 2-Allylsulfanyl-benzylamine with two structurally related compounds: 2-Aminobenzamide and 2-Aminoanilinium 4-methylbenzenesulfonate.

Property This compound 2-Aminobenzamide 2-Aminoanilinium 4-methylbenzenesulfonate
Core Structure Benzylamine + allyl sulfide Benzamide + amine at position 2 Anilinium cation + sulfonate counterion
Functional Groups -NH₂, -S-CH₂-CH=CH₂ -NH₂, -CONH₂ -NH₃⁺ (cation), -SO₃⁻ (anion)
Solubility Moderate in organic solvents Polar solvents (varies with R groups) High aqueous solubility
Key Reactivity Thiol-ene reactions, amine alkylation Hydrogen bonding, amide hydrolysis Ionic interactions, acid-base reactivity
Applications Drug intermediates, click chemistry Enzyme inhibitors, polymer precursors Crystallography, ionic materials
Analytical Methods HPLC, MS (similar to glycan analysis) GlycoBase tools X-ray crystallography

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